molecular formula C25H23NO3 B214711 3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214711
M. Wt: 385.5 g/mol
InChI Key: YMNBJUUDVMNEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of protein kinase inhibitors and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 exerts its effects by inhibiting the activity of protein kinases. By blocking the activity of these enzymes, 3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 can disrupt various cellular processes and pathways. For example, inhibition of PKC by 3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.
Biochemical and Physiological Effects:
3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on protein kinases, 3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to inhibit the activity of phosphodiesterases, which play important roles in the regulation of intracellular signaling pathways. 3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has also been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. 3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 is also relatively easy to synthesize and is commercially available. However, 3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has some limitations for use in lab experiments. It has been shown to have some off-target effects, and its potency varies depending on the specific protein kinase being targeted.

Future Directions

There are several potential future directions for research on 3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220. One area of interest is the development of more selective inhibitors of specific protein kinases. Another area of interest is the investigation of the potential therapeutic applications of 3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 in various diseases, including cancer and neurological disorders. Additionally, further studies are needed to fully understand the off-target effects of 3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 and to develop strategies to minimize these effects.

Synthesis Methods

The synthesis of 3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 involves several steps, starting with the reaction of 2-phenylethylamine with ethyl acetoacetate to form 1-(2-phenylethyl)-2,3-dihydro-1H-pyrrole-2-carboxylic acid ethyl ester. This intermediate is then reacted with 1-methyl-2-oxo-2-phenylethyl chloride to form 3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-2,3-dihydro-1H-pyrrole-2-carboxylic acid ethyl ester. The final product, 3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220, is obtained by the hydrolysis of the ethyl ester group.

Scientific Research Applications

3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of several protein kinases, including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and cyclin-dependent kinase (CDK). These kinases play important roles in various cellular processes, including cell growth, differentiation, and apoptosis.

properties

Product Name

3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C25H23NO3

Molecular Weight

385.5 g/mol

IUPAC Name

3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C25H23NO3/c1-18(23(27)20-12-6-3-7-13-20)25(29)21-14-8-9-15-22(21)26(24(25)28)17-16-19-10-4-2-5-11-19/h2-15,18,29H,16-17H2,1H3

InChI Key

YMNBJUUDVMNEGN-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)CCC4=CC=CC=C4)O

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)CCC4=CC=CC=C4)O

Origin of Product

United States

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